N'-oxidanylcyclopropanecarboximidamide hydrochloride
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Overview
Description
Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) is a chemical compound with the molecular formula C4H8N2O·HCl It is known for its unique structure, which includes a cyclopropane ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) typically involves the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as metalloproteases. The hydroxylamine group chelates metal ions in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Similar structure but lacks the hydroxylamine group.
Cyclopropanecarboximidamide: Similar structure but lacks the hydroxyl group.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functionality but different core structures.
Uniqueness
Cyclopropanecarboximidamide, N-hydroxy-, hydrochloride (1:1) is unique due to the presence of both the cyclopropane ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H9ClN2O |
---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H |
InChI Key |
CJLAICCBOIZZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NO)N.Cl |
Origin of Product |
United States |
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